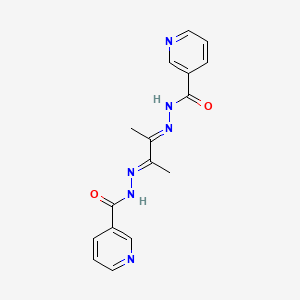
N',N''-2,3-butanediylidenedinicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N''-2,3-butanediylidenedinicotinohydrazide, also known as BDNH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDNH belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N',N''-2,3-butanediylidenedinicotinohydrazide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. This compound has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-diabetic properties. This compound has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N',N''-2,3-butanediylidenedinicotinohydrazide has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N',N''-2,3-butanediylidenedinicotinohydrazide. One area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Finally, the development of new analogs of this compound with improved solubility and potency could lead to the discovery of more effective therapeutic agents.
Méthodes De Synthèse
N',N''-2,3-butanediylidenedinicotinohydrazide can be synthesized using various methods, including the reaction of 2,3-butanedione with nicotinic acid hydrazide, followed by the reaction of the resulting product with formaldehyde. The synthesis of this compound can also be achieved through the reaction of 2,3-butanedione with nicotinic acid hydrazide in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
N',N''-2,3-butanediylidenedinicotinohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11(19-21-15(23)13-5-3-7-17-9-13)12(2)20-22-16(24)14-6-4-8-18-10-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSAJFZEDCBDJ-AYKLPDECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(1,3-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135678.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6135689.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)
![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
![2-{1-(3-methylbutyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6135726.png)
![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![3-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135737.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B6135738.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)
![2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6135751.png)
![3-[amino(1-pyrrolidinyl)methylene]-2,4-pentanedione](/img/structure/B6135758.png)